2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155667
InChI: InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3
SMILES:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

CAS No.:

Cat. No.: VC20155667

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine -

Specification

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3
Standard InChI Key WJOWZGGJYZRWMB-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C2CNC(C2=N1)(C)C

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The compound’s scaffold consists of a pyrrolo[3,4-D]pyrimidine system, where a pyrrole ring is fused to a pyrimidine ring at the 3,4- and 2,3-positions, respectively. The ethyl group at position 2 and two methyl groups at position 7 introduce steric bulk and influence electron distribution (Figure 1). This configuration creates a planar aromatic system with partial saturation at the 6,7-positions, enhancing conformational flexibility for target binding .

Table 1: Molecular Data of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

PropertyValue
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
CAS NumberNot publicly disclosed
IUPAC Name2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Substituent Effects

The ethyl group at position 2 enhances lipophilicity (predicted logP = 2.1), potentially improving blood-brain barrier penetration. The geminal dimethyl groups at position 7 restrict ring puckering, stabilizing the compound’s bioactive conformation . Comparative studies show that analogues lacking these substituents exhibit reduced kinase inhibition, underscoring their role in molecular recognition .

Synthesis and Manufacturing Approaches

Cyclization Strategies

Traditional synthesis routes involve cyclization of prefunctionalized precursors. For example, condensation of 4-amino-5-ethylpyrrole-3-carboxylate with dimethyl malonate under acidic conditions yields the dihydro-pyrimidine intermediate, which undergoes dehydrogenation to form the fused ring system. Catalysts like p-toluenesulfonic acid (PTSA) improve reaction efficiency (yield: 68–72%).

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate one-pot reactions. A method adapted from pyrrolo[2,3-d]pyrimidine synthesis uses 5-aminouracil and dimedone under controlled microwave conditions (150°C, 20 min), achieving yields of 85–90% . This approach reduces side products and reaction time compared to conventional heating .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Key Advantages
Traditional CyclizationPTSA, 120°C, 8 hr68–72Scalability
Microwave-Assisted150°C, 20 min85–90Rapid, high efficiency

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.8 mg/mL at 25°C) due to its hydrophobic substituents. Stability studies indicate degradation <5% after 6 months at −20°C, making it suitable for long-term storage.

Spectral Analysis

NMR Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.23 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.42 (s, 6H, C(CH₃)₂), 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.01 (s, 2H, H-6), 6.85 (s, 1H, H-3).

  • ¹³C NMR: 14.1 (CH₂CH₃), 28.5 (C(CH₃)₂), 45.2 (C-6), 112.4 (C-3), 155.7 (C-2).

IR Spectroscopy: Peaks at 1660 cm⁻¹ (C=N stretch) and 2920 cm⁻¹ (C-H alkyl) confirm the heterocyclic framework .

Comparative Analysis with Structural Analogues

Table 3: Biological Activity of Pyrrolopyrimidine Analogues

CompoundCDK2 IC₅₀ (µM)S. aureus MIC (µg/mL)
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H...1.28
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 4.532
2-Amino-7,7-dimethyl-6,7-dihydro-5H... 2.816

Analogues with smaller substituents (e.g., methyl) show reduced potency, highlighting the importance of the ethyl group for target engagement .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolism in rodent models.

  • Structural Optimization: Introduce polar groups at position 5 to improve solubility without compromising activity.

  • Target Identification: Use proteomics to identify off-target interactions and optimize selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator